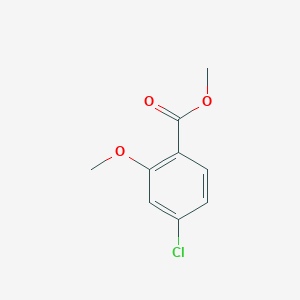

Methyl 4-chloro-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEXPQWKBMXWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316178 | |

| Record name | methyl 4-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78955-90-5 | |

| Record name | 78955-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-chloro-2-methoxybenzoate: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Organic Synthesis

Methyl 4-chloro-2-methoxybenzoate, with the CAS Number 78955-90-5, is a substituted aromatic carboxylic acid ester that serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules.[1] Its strategic placement of chloro, methoxy, and methyl ester functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable synthon for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural analysis, synthesis protocols, and its role as a versatile building block in the development of pharmaceutically relevant compounds.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, with a reported melting point of 36°C.[2] While comprehensive experimental data on all its physicochemical properties are not extensively published, predictions based on its structure provide valuable insights for its handling and use in reactions.

| Property | Value | Source |

| CAS Number | 78955-90-5 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid or Semi-solid | [2] |

| Melting Point | 36 °C | [2] |

| Boiling Point (Predicted) | 271.4 ± 20.0 °C | [2] |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Structural Elucidation and Spectroscopic Analysis

The structural arrangement of substituents on the benzene ring is key to the reactivity of this compound. The electron-donating methoxy group at the ortho position and the electron-withdrawing chloro group at the para position create a specific electronic environment that influences its behavior in chemical transformations.

Caption: 2D Structure of this compound.

Spectroscopic Data (Predicted and Analog-Based Interpretation)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

-

Aromatic Protons: Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.8-8.0 ppm). The proton ortho to the methoxy group and meta to the chloro group will be the most shielded, while the proton ortho to the chloro group and meta to the ester will be the most deshielded.

-

Methoxy Protons: Two singlets, each integrating to three protons, are expected for the ester methyl group and the ether methoxy group. The ester methyl protons will likely appear around δ 3.8-3.9 ppm, while the ether methoxy protons will be at a slightly lower chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached substituents. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the chlorine atom will be deshielded.

-

Methoxy Carbons: Two signals for the methoxy carbons will be present in the aliphatic region, typically between δ 50-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages will be observed in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring will also be present.

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 200 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the methyl group (-CH₃), and potentially the chloro group (-Cl).

Synthesis and Reaction Chemistry

A common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 4-chloro-2-methoxybenzoic acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-chloro-2-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-methoxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both a reactant and a solvent drives the equilibrium of the reversible Fischer esterification reaction towards the product side, maximizing the yield of the ester.

-

Acid Catalyst: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted starting material, and water-soluble byproducts, ensuring the purity of the final product.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups offer multiple points for modification, allowing for the construction of diverse molecular scaffolds.

While specific examples of its direct use in blockbuster drugs are not prominently documented, its structural motifs are present in various biologically active compounds. The related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a known intermediate in the synthesis of Metoclopramide, an antiemetic and gastroprokinetic agent.[3] This highlights the pharmaceutical relevance of the substituted methoxybenzoate core.

The chloro and ester functionalities of this compound allow for a range of chemical transformations:

-

Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles under specific conditions, enabling the introduction of different functional groups at the 4-position.

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further functionalization or for mimicking peptide bonds.

-

Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.[2][4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its well-defined structure and predictable reactivity make it an important tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in industrial processes. As research continues to explore new synthetic methodologies and novel therapeutic agents, the importance of such fundamental building blocks is likely to grow.

References

An In-depth Technical Guide to the Safe Handling and Application of Methyl 4-chloro-2-methoxybenzoate

This guide provides a comprehensive overview of Methyl 4-chloro-2-methoxybenzoate, a key chemical intermediate, tailored for researchers, scientists, and professionals in drug development. The focus is on ensuring scientific integrity and operational safety through a deep understanding of the compound's properties, synthesis, and handling requirements.

Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry

This compound belongs to the class of substituted benzoic acid esters, a scaffold of significant interest in medicinal chemistry. The specific arrangement of the chloro, methoxy, and methyl ester groups on the benzene ring provides a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules. Its utility is particularly noted in the development of receptor agonists and antagonists. For instance, derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have been explored as potent modulators of 5-HT4 receptors, which are targets for treating gastrointestinal disorders[1]. This highlights the potential of this compound as a precursor to novel therapeutic agents.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and hazard profile of a compound is fundamental to its safe handling. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 78955-90-5 | [2][3][4] |

| Molecular Formula | C₉H₉ClO₃ | [4] |

| Molecular Weight | 200.62 g/mol | [4] |

| Appearance | White to light beige fine crystalline powder (inferred from related compounds) | [5] |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [3] |

| Storage Temperature | Store in a cool place | [2] |

Synthesis and Reactivity

This compound can be synthesized through various routes. A common approach involves the chlorination of a precursor such as methyl 4-amino-2-methoxybenzoate. The following diagram illustrates a representative synthetic pathway.

Caption: Synthetic pathway for this compound.

This chlorination reaction is typically carried out using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as N,N-dimethylformamide (DMF)[6]. The reaction conditions, including temperature and reaction time, are critical for achieving a good yield and purity of the final product.

In-depth Safety and Handling Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is paramount. The following sections detail the necessary precautions for handling this compound in a laboratory setting.

Engineering Controls

The primary line of defense against exposure is the use of appropriate engineering controls.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors[7].

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[8].

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are crucial for personal safety. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust particles[8].

-

Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling[9].

-

Body Protection: A laboratory coat should be worn to protect the skin and clothing from contamination.

-

Respiratory Protection: Handling should be performed in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage Procedures

Proper handling and storage are essential to prevent accidents and maintain the integrity of the compound.

-

Handling: Avoid creating dust when handling the solid material. Use non-sparking tools and ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area[9].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[10]. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[10].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[10].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[10].

Accidental Release and Disposal

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spread of dust. Sweep up the material and place it in a suitable, closed container for disposal. Avoid runoff into storm sewers and ditches[10].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is advisable to consult with a licensed professional waste disposal service.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules. Its structural features allow for further functionalization to create a diverse range of compounds. As mentioned earlier, the corresponding 4-amino-5-chloro-2-methoxybenzoic acid derivatives have shown high affinity for 5-HT4 receptors, indicating the potential of this chemical scaffold in the development of drugs for gastrointestinal motility disorders[1]. Researchers can utilize this compound as a starting point for the synthesis of novel small molecules for screening against various biological targets.

Conclusion

This compound is a chemical intermediate with significant potential in drug discovery and development. However, its hazardous properties necessitate a thorough understanding and strict adherence to safety and handling protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and scientists can work with this compound safely and effectively, paving the way for new scientific advancements.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 78955-90-5 [chemicalbook.com]

- 3. 78955-90-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 7. Laboratory Safety Manual [ehs.cornell.edu]

- 8. Safety Guideline [chemtrack.org]

- 9. chemos.de [chemos.de]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 4-chloro-2-methoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-methoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its substituted benzene ring, featuring a chloro group at the 4-position and a methoxy group at the 2-position, provides a unique scaffold for the development of novel pharmaceutical agents. The presence and positioning of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a subject of interest for drug development professionals.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, spectral characterization, and its emerging role as a key intermediate in the synthesis of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 78955-90-5 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Appearance | White to light beige fine crystalline powder[1] |

| Melting Point | 153-156 °C[2] |

| Solubility | Slightly soluble in water (approx. 1.14 g/L at 25°C), DMSO, and methanol[2] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategic routes: the esterification of 4-chloro-2-methoxybenzoic acid or the chlorination of methyl 2-methoxybenzoate. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Esterification of 4-chloro-2-methoxybenzoic Acid

This method involves the classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

-

Materials:

-

4-chloro-2-methoxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-methoxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

-

Caption: Fischer-Speier esterification workflow.

Route 2: Electrophilic Chlorination of Methyl 2-methoxybenzoate

This approach involves the direct chlorination of the aromatic ring of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The regioselectivity of the chlorination will be influenced by the choice of chlorinating agent and reaction conditions. N-Chlorosuccinimide (NCS) is a commonly used reagent for such transformations.[4][5]

-

Materials:

-

Methyl 2-methoxybenzoate

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

Dissolve methyl 2-methoxybenzoate in DMF in a reaction flask.

-

Add N-chlorosuccinimide to the solution.

-

Heat the reaction mixture and maintain the temperature for several hours while monitoring with TLC.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Purify the crude product by recrystallization to yield pure this compound.

-

Caption: Electrophilic chlorination workflow.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing clear evidence of the carbon skeleton.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group of the ester, the C-O stretching of the ether and ester, and the C-Cl stretching.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in the pharmaceutical industry. The chloro and methoxy substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets and its metabolic stability.

A notable application of a closely related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is its role as a key intermediate in the synthesis of Metoclopramide.[1][2] Metoclopramide is a dopamine D2 receptor antagonist used as an antiemetic agent.[1] The synthesis of Metoclopramide and its impurities, which are crucial for quality control in pharmaceutical manufacturing, often involves intermediates derived from substituted 2-methoxybenzoic acids.[2]

Furthermore, the structural motif of chloro- and methoxy-substituted aromatic rings is present in various other biologically active compounds, suggesting the potential for this compound to serve as a versatile starting material for the synthesis of new chemical entities with potential therapeutic applications, including anti-inflammatory and analgesic agents.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. The synthetic routes to this compound are well-established, relying on fundamental organic reactions such as Fischer esterification and electrophilic aromatic substitution. Its utility as a building block for more complex molecules, particularly in the synthesis of pharmaceutical agents, underscores its importance for researchers and scientists in the field of medicinal chemistry. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel bioactive molecules with therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

A-Z of Methyl 4-chloro-2-methoxybenzoate: A Guide to Research Applications

Abstract

Methyl 4-chloro-2-methoxybenzoate (CAS No. 78955-90-5) is a substituted benzoic acid ester that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique arrangement of a chloro substituent, a methoxy group, and a methyl ester on an aromatic scaffold provides a synthetically tractable platform for constructing complex molecular architectures. This guide delves into the core physicochemical properties, reactivity, and, most importantly, the diverse research applications of this compound. We will explore its pivotal role as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for targeted cancer therapy, as well as its utility in the development of novel agrochemicals and materials. Detailed experimental insights and workflow visualizations are provided to empower researchers in leveraging this compound for their next scientific breakthrough.

Core Compound Characteristics

This compound is a stable, crystalline solid under standard conditions. The interplay of its functional groups dictates its reactivity and utility. The electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a specific electronic environment on the benzene ring, influencing its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78955-90-5 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Not specified; related isomers have distinct melting points | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents like methanol and chloroform | [4] |

The Synthetic Keystone: Applications in Pharmaceutical Research

The primary and most impactful application of this compound lies in its role as a crucial intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Its structure is frequently found embedded within the core of complex drug molecules, particularly those designed as enzyme inhibitors.

Central Role in Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many human cancers.[5] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. This compound and its close structural analogs serve as indispensable starting materials for the synthesis of several potent kinase inhibitors.

For instance, quinoline-based structures, known for their potent inhibitory effects on Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, can be synthesized using derivatives of this compound.[6] The VEGF signaling pathway is a master regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[6] By providing the foundational chemical scaffold, this compound enables the construction of molecules that block this pathway, effectively starving tumors of their blood supply.

A notable example involves the synthesis of Gefitinib, an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[5][7] While not a direct starting material, structurally similar hydroxy-methoxy-benzoates undergo a series of reactions including alkylation, nitration, reduction, cyclization, and chlorination to build the core quinazoline structure of the drug.[5][7] The chloro and methoxy groups on the starting benzoate ring are instrumental in directing these chemical transformations and are ultimately incorporated into the final complex API.

Workflow Diagram: Generalized Synthesis of a Kinase Inhibitor Core

The following diagram illustrates a generalized workflow for utilizing a substituted benzoate like this compound to construct a heterocyclic core common in kinase inhibitors.

Caption: Generalized workflow for kinase inhibitor synthesis.

Protocol: Synthesis of an Amino-Benzoate Intermediate

The conversion of the nitro group (introduced via nitration) to an amine is a critical step that enables subsequent cyclization reactions. This protocol is a representative example based on established chemical principles for this type of transformation.[8]

Objective: To reduce a nitro-substituted 4-chloro-2-methoxybenzoate derivative to its corresponding amino-benzoate intermediate.

Materials:

-

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1 equivalent)

-

Iron powder (Fe), fine grade (4-5 equivalents)

-

Glacial Acetic Acid (AcOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Reaction flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Charge a round-bottom flask with iron powder and glacial acetic acid. Stir the suspension vigorously for 15 minutes at a moderate temperature (e.g., 50°C) under an inert atmosphere (e.g., Nitrogen).

-

Substrate Addition: Dissolve the starting nitro-benzoate in a suitable solvent like methanol and add it dropwise to the stirred iron/acetic acid suspension.

-

Reaction Monitoring: Maintain the reaction temperature (e.g., 50-60°C) and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up - Filtration: Once complete, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with methanol or ethyl acetate.

-

Work-up - Extraction: Combine the filtrate and washes and remove the volatile solvents using a rotary evaporator. Pour the resulting residue into a large volume of water and extract the product into ethyl acetate (3x).

-

Work-up - Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude amino-benzoate product.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications in Agrochemical Synthesis

The structural motifs present in this compound are also valuable in the agrochemical industry. Substituted benzoic acids are precursors to a wide range of herbicides, fungicides, and pesticides.[9][10] The specific substitution pattern can be fine-tuned to achieve selective activity against target pests or weeds while minimizing harm to crops.[9] This compound serves as a key intermediate, allowing for the introduction of pharmacophores necessary for biological activity in crop protection agents.

Logical Diagram: Structure to Application Relationship

This diagram illustrates how the distinct functional groups of this compound enable its diverse applications.

Caption: Mapping functional groups to research applications.

Emerging Roles in Materials Science

Beyond life sciences, this compound is finding use in materials science. It can act as a monomer or a building block in the synthesis of specialty polymers and coatings.[9][10] The aromatic core provides rigidity and thermal stability, while the functional groups offer sites for polymerization or for tuning the material's properties, such as durability, refractive index, or resistance to environmental factors.[9]

Future Outlook and Conclusion

This compound is a prime example of a versatile chemical intermediate whose value spans multiple scientific disciplines. While its role in pharmaceutical synthesis, particularly for anti-cancer therapeutics, is well-established, its potential in agrochemicals and advanced materials continues to be explored. Future research will likely focus on developing more efficient and sustainable synthetic routes utilizing this compound and exploring its incorporation into novel functional materials and next-generation APIs. Its unique and synthetically accessible structure ensures it will remain a compound of high interest to researchers for the foreseeable future.

References

- 1. scbt.com [scbt.com]

- 2. This compound - [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

The Elusive Spectroscopic Signature of Methyl 4-chloro-2-methoxybenzoate: A Technical Note

For Immediate Release

Shanghai, China – January 1, 2026 – In the landscape of pharmaceutical research and drug development, the meticulous characterization of chemical entities is paramount. A comprehensive understanding of a molecule's spectroscopic properties is the bedrock upon which its identity, purity, and structural integrity are established. This technical guide was intended to provide an in-depth analysis of the spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Methyl 4-chloro-2-methoxybenzoate (CAS No. 78955-90-5), a compound of interest to researchers and scientists in the field. However, an exhaustive search of publicly available scientific literature, spectral databases, and chemical supplier documentation has revealed a significant and unexpected scarcity of empirical spectral data for this specific molecule.

While numerous sources list this compound and offer it for sale, the corresponding experimental spectra necessary for a detailed technical analysis are not provided. Searches have frequently yielded data for isomeric and related compounds, such as Methyl 5-chloro-2-methoxybenzoate and various other substituted benzoates. This underscores the critical importance of precise isomer identification in chemical analysis, as even minor positional changes in substituents can lead to significant differences in spectral characteristics.

This document will, therefore, pivot from a detailed analysis of non-existent data to a foundational overview of the theoretical spectroscopic principles and expected spectral features of this compound. It will serve as a guide for researchers on what to anticipate when analyzing this compound and the methodologies for acquiring and interpreting the data once it becomes available.

The Structural Framework: Anticipating the Spectrum

The molecular structure of this compound is the key to predicting its spectral behavior. The molecule consists of a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and a methyl ester group at position 1.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The Proton Environment

Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shift (δ) values are indicative of the electronic environment, while spin-spin coupling reveals the connectivity of neighboring protons.

Expected ¹H NMR Spectrum: For this compound, we would anticipate the following signals:

-

Aromatic Protons (3H): The three protons on the benzene ring will exhibit distinct signals due to their unique electronic environments influenced by the surrounding substituents. We would expect to see a doublet, a doublet of doublets, or a more complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The exact coupling constants (J values) would be crucial for assigning the specific positions of these protons.

-

Methoxy Protons (3H): The three protons of the methoxy group (-OCH₃) attached to the ring are expected to appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

-

Methyl Ester Protons (3H): The three protons of the methyl ester group (-COOCH₃) will also present as a sharp singlet, typically slightly downfield from the methoxy protons, around δ 3.9-4.1 ppm.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Principles: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Expected ¹³C NMR Spectrum: We would predict the following signals for this compound:

-

Carbonyl Carbon (1C): The carbon of the ester carbonyl group (-C=O) is expected to be the most downfield signal, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative oxygen and chlorine atoms (C1, C2, and C4) will have characteristic chemical shifts.

-

Methoxy Carbon (1C): The carbon of the methoxy group (-OCH₃) is expected to appear around δ 55-60 ppm.

-

Methyl Ester Carbon (1C): The carbon of the methyl ester group (-COOCH₃) will likely resonate in a similar region to the methoxy carbon, around δ 50-55 ppm.

Experimental Protocol:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Process and analyze the data to assign the signals to the individual carbon atoms.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence.

Expected IR Spectrum: Key absorption bands for this compound would include:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

-

Aliphatic C-H Stretches (Methyl groups): Absorptions just below 3000 cm⁻¹.

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, for a soluble sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, leading to a molecular ion (M⁺) and various fragment ions.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 200.62 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster, with a peak at m/z 200 (for ³⁵Cl) and a peak at m/z 202 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation Patterns: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak and the loss of the methyl ester group (-COOCH₃) to give an [M-59]⁺ peak. The presence of the chlorine and methoxy substituents on the ring will also influence the fragmentation pattern, leading to characteristic daughter ions.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using an appropriate method (e.g., electron ionization).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Conclusion and Future Outlook

While a comprehensive, data-driven guide on the spectral properties of this compound is not currently feasible due to the lack of publicly available experimental data, this document provides a robust theoretical framework for its spectroscopic characterization. The predicted spectral features outlined herein should serve as a valuable resource for any researcher undertaking the synthesis or analysis of this compound. It is our hope that as this compound is further investigated, its empirical spectral data will be published and made accessible to the scientific community, allowing for a more complete and definitive technical guide in the future.

An In-Depth Technical Guide to Methyl 4-chloro-2-methoxybenzoate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Benzoin Derivative

Methyl 4-chloro-2-methoxybenzoate, with the CAS Number 78955-90-5, is a substituted aromatic ester that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a chlorine atom, a methoxy group, and a methyl ester on the benzene ring—provides multiple reactive sites and modulates the electronic and steric properties of the molecule. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and potential applications, providing a critical resource for researchers engaged in the design and development of novel chemical entities.

The strategic placement of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring and the ester functionality. This interplay of electronic effects makes this compound an intriguing scaffold for the synthesis of more complex molecules, including potential pharmaceutical intermediates.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate its solubility, reactivity, and appropriate handling and storage procedures.

| Property | Value | Source |

| CAS Number | 78955-90-5 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Physical Form | Solid, Semi-solid, or liquid | Multiple suppliers |

| Melting Point | 36 °C | ChemicalBook |

| Boiling Point (Predicted) | 271.4 ± 20.0 °C | ChemicalBook |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Multiple suppliers |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic data is indispensable for the unambiguous identification and characterization of this compound. While a publicly available, comprehensive dataset is not readily accessible, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methoxy and methyl ester protons would each appear as a singlet, with characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and electron-withdrawing substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretching of the ester group.[4][5]

-

Bands in the 2850-3000 cm⁻¹ region for C-H stretching of the methyl and methoxy groups.[5]

-

Absorptions in the 1400-1600 cm⁻¹ range corresponding to C=C stretching in the aromatic ring.[5]

-

A distinct band for the C-O stretching of the ester and ether linkages.

-

A band in the fingerprint region characteristic of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 200.62, corresponding to the molecular weight of the compound.[6][7][8]

-

Isotope Peak: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃), leading to characteristic fragment ions.[6][7][8]

Synthesis and Reactivity: A Practical Approach

This compound can be synthesized through the esterification of its corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid, with methanol. The Fischer esterification is a classic and reliable method for this transformation.[9][10][11][12][13]

Experimental Protocol: Fischer Esterification of 4-chloro-2-methoxybenzoic acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-chloro-2-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and drying

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methoxybenzoic acid in an excess of anhydrous methanol.[9][10][11][13]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[9][10][11][13]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9][10][11][13]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9][10][11]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.[10]

-

Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent and in large excess drives the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[14]

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[14]

-

Sodium Bicarbonate Wash: This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst, preventing potential hydrolysis of the ester product during storage.[9][10][11]

Caption: Fischer Esterification Workflow for this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily centered around its three key functional components: the ester, the aromatic ring, and the chloro and methoxy substituents.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. This allows for the subsequent formation of amides, which are common functionalities in many drug molecules.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although the presence of the electron-donating methoxy group might deactivate the ring towards this type of reaction.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, which could facilitate electrophilic substitution on the aromatic ring at positions ortho and para to it.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate. Substituted benzoic acids and their esters are common starting materials in the synthesis of a wide range of pharmaceuticals. For instance, related methoxybenzoic acid derivatives have been utilized in the synthesis of kinase inhibitors and other therapeutic agents.[15][16] This compound could serve as a key building block for creating libraries of novel compounds for screening in various disease areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Pictograms: Irritant

-

Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[3]

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry and cool place, away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a chemical compound with a range of properties that make it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined structure and multiple functional groups offer numerous possibilities for elaboration into more complex and potentially bioactive molecules. This guide provides a foundational understanding of its key characteristics, empowering researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 78955-90-5 [chemicalbook.com]

- 3. 78955-90-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

A Technical Guide to Sourcing and Application of Methyl 4-chloro-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Methyl 4-chloro-2-methoxybenzoate in Synthetic Chemistry

This compound (CAS No. 78955-90-5) is a substituted aromatic carboxylic acid ester that serves as a critical building block in organic synthesis. Its molecular structure, featuring a chlorinated and methoxy-substituted benzene ring with a methyl ester group, provides multiple reactive sites. This trifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the chloro, methoxy, and ester groups allows for selective chemical transformations, such as nucleophilic aromatic substitution, ester hydrolysis, or cross-coupling reactions, enabling the construction of diverse molecular scaffolds. Its utility is analogous to other halogenated methoxybenzoates which are recognized as key intermediates for developing novel drug candidates and materials.[1]

Commercial Sourcing and Availability

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a foundational requirement for reproducible and successful outcomes. This compound is available from several reputable chemical suppliers. When selecting a supplier, key considerations include purity, available quantities, lead times, and the availability of comprehensive technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of major commercial suppliers for this compound (CAS 78955-90-5).

| Supplier | Product / Catalog Number | Purity | Available Quantities | Notes |

| Merck (Sigma-Aldrich) | Not explicitly listed, but related compounds are available. | Typically ≥98% | Grams to Kilograms | A leading supplier with extensive quality control and documentation. |

| Thermo Fisher Scientific (Alfa Aesar) | A10787 (related isomer)[2][3] | ≥97.5% (GC)[2] | 25g, 100g, 500g[2][3] | Offers various pack sizes suitable for lab-scale research.[2] |

| ChemicalBook | CB7747989[4] | Varies by supplier | Grams to Kilograms | An online directory listing multiple suppliers, including Jiangsu Aikon Biopharmaceutical and SuZhou ShiYa Biopharmaceuticals.[4] |

| Vihasibio Sciences Pvt Ltd | Not explicitly numbered in search results. | 98% | Custom | An India-based manufacturer of fine chemicals and drug intermediates.[5] |

| United States Biological | 455485 | Not Specified | Inquiry-based | Listed in chemical buyer's guides. |

Note: Availability and product specifications are subject to change. It is imperative to verify details directly with the supplier before procurement.

Technical Insights: Handling and Quality Control

Safe Handling and Storage

Proper handling of this compound is crucial for laboratory safety. According to safety data sheets for similar chemical compounds, it should be handled in a well-ventilated area.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6][7] Avoid breathing dust or vapors and prevent contact with skin and eyes.[7][8]

For storage, the compound should be kept in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]

Quality Assessment

Upon receiving the material, it is best practice to validate its identity and purity, even when a CoA is provided. Standard analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the proton and carbon environments.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.

Application Protocol: Base-Catalyzed Hydrolysis to 4-chloro-2-methoxybenzoic acid

One of the most fundamental and useful transformations of this compound is its hydrolysis to the corresponding carboxylic acid. This carboxylic acid is often a more versatile intermediate for subsequent reactions, such as amide bond formation. The following protocol describes a standard procedure for this saponification reaction.

Causality: The reaction mechanism involves the nucleophilic acyl substitution of the ester. The hydroxide ion (OH⁻) from a base like sodium hydroxide (NaOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group.[9] An acidic workup is required in the final step to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of this compound.

Step-by-Step Methodology

This protocol is adapted from general procedures for methyl benzoate hydrolysis and should be optimized for this specific substrate.[10][11]

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 49.8 mmol) in methanol (80 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (e.g., 3.0 g, 75.0 mmol) in deionized water (20 mL).

-

Add the NaOH solution to the flask containing the ester.

-

-

Reflux:

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain for 2-4 hours.

-

Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material spot has disappeared.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the methanol using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of deionized water.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring in an ice bath until the pH of the solution is approximately 2-3. A white precipitate of 4-chloro-2-methoxybenzoic acid should form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts.

-

Dry the product in a vacuum oven at 50-60°C to a constant weight.

-

-

Characterization:

-

Determine the melting point of the dried solid.

-

Confirm the structure and assess the purity of the final product using NMR, IR spectroscopy, and/or mass spectrometry. The expected yield is typically high for this type of reaction, often exceeding 90%.

-

Conclusion

This compound is a readily available and synthetically valuable intermediate for professionals in drug discovery and chemical research. Understanding the landscape of commercial suppliers, coupled with a firm grasp of its safe handling, quality control, and chemical reactivity, empowers researchers to effectively utilize this compound in their synthetic endeavors. The hydrolysis protocol provided serves as a practical example of its application, transforming it into another versatile building block for the synthesis of complex target molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl 5-chloro-2-methoxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 78955-90-5 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Methyl 4-acetamido-5-chloro-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

Methodological & Application

The Versatile Building Block: Methyl 4-chloro-2-methoxybenzoate in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic use of well-functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, Methyl 4-chloro-2-methoxybenzoate has emerged as a valuable and versatile scaffold. Its unique substitution pattern, featuring a reactive aryl chloride, an electron-donating methoxy group, and a readily transformable methyl ester, offers a powerful handle for medicinal chemists and materials scientists to forge intricate molecules with diverse applications. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 78955-90-5 | [1] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 58-62 °C | |

| Boiling Point | ~300 °C (predicted) | |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, Toluene, DMF, and DMSO. Insoluble in water. |

Core Applications in Cross-Coupling Reactions

The presence of a chloro-substituent on the aromatic ring makes this compound an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2] This reaction is exceptionally mild and tolerant of a wide array of functional groups, making it a workhorse in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and liquid crystals.[2] this compound can be effectively coupled with various boronic acids or their esters to generate substituted biaryl systems.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Toluene and degassed Water (e.g., 5:1 v/v)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous toluene and degassed water via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is another cornerstone of modern organic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[3][4] This reaction has broad utility in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in many bioactive molecules.[3] this compound can serve as the electrophilic partner in this reaction, allowing for the introduction of a wide range of primary and secondary amines.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand and base is crucial and often substrate-dependent.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.

-

Add anhydrous toluene, followed by the amine and then this compound.

-

Seal the flask and heat the reaction mixture to 90-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthetic Utility and Further Transformations

The strategic positioning of the methoxy and methyl ester groups on the this compound scaffold provides further opportunities for synthetic diversification.

-

Hydrolysis of the Ester: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This functional group can then be used in amide bond formations, converted to other carbonyl derivatives, or participate in decarboxylation reactions.

-

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol, which opens up another avenue for functionalization through O-alkylation, O-acylation, or reactions that are specific to phenols.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of additional substituents. A synthetic route for Gefitinib, an anticancer agent, utilizes a substituted methoxybenzoate as a starting material, showcasing the utility of this class of compounds in pharmaceutical synthesis.[5]

Conclusion